molecular formula C8H11N3O2S B1421668 4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 1065075-76-4

4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No. B1421668
CAS RN: 1065075-76-4
M. Wt: 213.26 g/mol
InChI Key: FOIJKEKGYNMKBR-UHFFFAOYSA-N
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Description

Pyrimidine is a basic structure in naturally occurring compounds like Thymine, Cytosine, and Uracil, which are essential components of nucleic acids. Pyrimidine derivatives have been found to possess various biological activities and are used in drug design and discovery .


Synthesis Analysis

The synthesis of pyrimidine derivatives usually involves the reaction of β-dicarbonyl compounds with guanidine . The exact method can vary depending on the specific substituents on the pyrimidine ring.


Molecular Structure Analysis

The pyrimidine core structure consists of a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure of “4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid” would have additional functional groups attached to this core structure.


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid” would depend on its exact structure. Generally, pyrimidine derivatives exhibit a wide range of solubility and stability properties .

Scientific Research Applications

Environmental Science

Lastly, in environmental science, this compound could be used to develop sensors or indicators for monitoring pollutants. Its chemical reactivity might allow it to change color or fluorescence in the presence of specific environmental toxins.

Each of these fields presents unique challenges and opportunities for research and development. The applications mentioned leverage the chemical properties of 4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid to innovate and advance in various scientific domains. While the current web search did not yield specific applications for this exact compound, the general roles of similar pyrimidine derivatives in these fields are well-established .

Safety And Hazards

The safety and hazards associated with a specific pyrimidine derivative would depend on its exact structure. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The study of pyrimidine derivatives is a vibrant field due to their wide range of biological activities. Future research may focus on the design and synthesis of new pyrimidine derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

4-(dimethylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-11(2)6-5(7(12)13)4-9-8(10-6)14-3/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIJKEKGYNMKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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